Granisetron-d3
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Overview
Description
Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in various biological matrices. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Preparation Methods
The synthesis of Granisetron-d3 involves the incorporation of deuterium atoms into the granisetron molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of granisetron in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Granisetron-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Granisetron can undergo substitution reactions, particularly involving the indazole ring.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products that can be analyzed using techniques such as high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Granisetron-d3 is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, this compound blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the vomiting reflex .
Comparison with Similar Compounds
Granisetron-d3 is compared with other 5-HT3 receptor antagonists, such as:
- Ondansetron
- Tropisetron
- Palonosetron
- Dolasetron
While all these compounds share a similar mechanism of action, granisetron is noted for its high selectivity and potency . This compound’s uniqueness lies in its use as a stable isotope-labeled internal standard, which is not a feature of the other compounds .
Properties
IUPAC Name |
1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.